molecular formula C10H10N4O4S B14334996 Benzenamine, 4-((1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)- CAS No. 108655-46-5

Benzenamine, 4-((1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)-

Cat. No.: B14334996
CAS No.: 108655-46-5
M. Wt: 282.28 g/mol
InChI Key: HRFJEMGICXXZRW-UHFFFAOYSA-N
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Description

Benzenamine, 4-((1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)- is a complex organic compound that features a benzenamine core substituted with a sulfonyl group attached to a 1-methyl-4-nitro-1H-imidazol-5-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenamine, 4-((1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)- typically involves multi-step organic reactions. One common method starts with the nitration of 1-methylimidazole to introduce the nitro group. This is followed by sulfonation to attach the sulfonyl group. The final step involves the coupling of the sulfonated imidazole derivative with benzenamine under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-((1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzenamines and imidazole derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Benzenamine, 4-((1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of benzenamine, 4-((1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group enhances the compound’s solubility and facilitates its interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 4-((1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)- is unique due to the presence of the nitro-imidazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.

Properties

CAS No.

108655-46-5

Molecular Formula

C10H10N4O4S

Molecular Weight

282.28 g/mol

IUPAC Name

4-(3-methyl-5-nitroimidazol-4-yl)sulfonylaniline

InChI

InChI=1S/C10H10N4O4S/c1-13-6-12-9(14(15)16)10(13)19(17,18)8-4-2-7(11)3-5-8/h2-6H,11H2,1H3

InChI Key

HRFJEMGICXXZRW-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1S(=O)(=O)C2=CC=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

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